5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Notum inhibition Wnt signaling Fragment-based drug discovery

5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1711-61-1) is a 1,3,4-oxadiazol-2(3H)-one heterocycle bearing a para-chlorophenyl substituent at the 5-position. This compound emerged from a crystallographic fragment-screening campaign against the Wnt-deacylating carboxylesterase Notum (EC 3.1.1.98), where the oxadiazolone chemotype was identified as a privileged scaffold for Notum active-site engagement.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1711-61-1
Cat. No. B3024794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
CAS1711-61-1
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)O2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyIBXCIADJXVFGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1711-61-1): Procurement-Ready Oxadiazolone Scaffold for Notum Inhibition and Fragment-Based Lead Discovery


5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1711-61-1) is a 1,3,4-oxadiazol-2(3H)-one heterocycle bearing a para-chlorophenyl substituent at the 5-position. This compound emerged from a crystallographic fragment-screening campaign against the Wnt-deacylating carboxylesterase Notum (EC 3.1.1.98), where the oxadiazolone chemotype was identified as a privileged scaffold for Notum active-site engagement [1]. It is commercially available at 98% purity from multiple global suppliers, enabling direct procurement without custom synthesis lead times .

Why Generic Substitution of 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one Is Not Advisable Without Comparative Potency Data


Subtle changes to the aryl substitution pattern on the 1,3,4-oxadiazol-2(3H)-one core produce measurable, rank-order shifts in Notum inhibitory potency that cannot be predicted from chemical intuition alone. Replacing the 4-chloro group with a 3-chloro, 4-methyl, 3-methyl, or 4-difluoromethyl substituent yields IC50 values spanning 1.8–3.0 nM in the same biochemical assay, a 1.7-fold potency range that may be decisive when selecting a fragment hit for structure-based lead optimization or a tool compound for Wnt-pathway target-engagement studies [1]. The quantitative evidence below establishes where 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one sits within this narrow activity window relative to its closest aryl-substituted analogs.

Quantitative Differentiation of 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one from Closest Analogs: A Comparator-Based Evidence Guide


Notum Carboxylesterase Inhibition: Head-to-Head IC50 Ranking Among Six 5-Aryl-1,3,4-Oxadiazol-2(3H)-one Congeners

In a direct head-to-head biochemical assay measuring inhibition of recombinant human Notum carboxylesterase (EC 3.1.1.98) at pH 7.4 and 25 °C, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one (the target compound) exhibited an IC50 of 0.0021 µM (2.1 nM). This places it intermediate within the series: the 3-chloro regioisomer is marginally more potent (0.0018 µM), the 4-methyl analog is equipotent within experimental error (0.0020 µM), and the 1,2,3-triazole comparator, the 3-methyl analog, and the 4-difluoromethyl analog are 1.38- to 1.48-fold less potent (0.0029–0.0031 µM) [1]. All data originate from reference 773462 (Mahy et al., J. Med. Chem. 2020).

Notum inhibition Wnt signaling Fragment-based drug discovery

Commercial Availability and Defined Purity of 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one Versus Synthesis-On-Demand Analogs

5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one is stocked as a catalog product by multiple reputable suppliers with a certified purity of 98% (HPLC), whereas its closest regioisomeric and heterocyclic comparators (e.g., 5-(3-chlorophenyl)-, 5-(4-methylphenyl)-, and 5-(4-difluoromethylphenyl)-1,3,4-oxadiazol-2(3H)-ones) are not listed as off-the-shelf catalog items. The target compound is priced at approximately €252 per gram (CymitQuimica) and ¥459 per 100 mg (Leyan) . Synthesis-on-demand of non-stocked comparators typically incurs 4–8 week lead times and custom synthesis fees exceeding €2,000 per gram.

Procurement Purity specification Lead time

Synthetic Versatility: Copper-Catalyzed N-Arylation of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one Enables Rapid Derivatization

A published copper-catalyzed N-arylation protocol using diaryliodonium salts and CuI catalyst achieves up to 92% yield for selective N-arylation of 1,3,4-oxadiazol-2(3H)-ones under mild conditions . 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one is explicitly demonstrated as a competent substrate within this methodology, whereas the 1,2,3-triazole comparator requires a fundamentally different synthetic approach for N-functionalization. This divergent reactivity arises from the distinct electronic character of the oxadiazolone NH (pKa ~8–9) versus the triazole NH (pKa ~10–11), directly impacting the scope of accessible derivatives for library enumeration.

Synthetic methodology N-arylation Building block

Fragment-to-Lead Efficiency: 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one as a Benchmarking Tool for Notum Inhibitor Optimization

The oxadiazolone chemotype represented by 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one was established as a fragment hit in a crystallographic X-ray screen of Notum and subsequently optimized to lead compound 23dd, which achieved a >600-fold improvement in potency from the initial triazole fragment hit 7 [1]. While the target compound itself was not the optimized lead, its IC50 of 2.1 nM serves as a benchmark within this chemical series. The Willis et al. (2022) follow-up study demonstrated that oxadiazolone-based Notum inhibitors can achieve brain penetration (Kp,uu ~0.3) and oral bioavailability (F ~40%), establishing a translational path for the chemotype [2]. By contrast, no comparable pharmacokinetic data are available for the 1,2,3-triazole comparator series.

Fragment-based drug discovery Ligand efficiency Notum

Procurement-Ready Application Scenarios for 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one Based on Verified Quantitative Evidence


Notum Inhibitor Fragment Benchmarking and Hit Validation

Research groups developing Notum inhibitors for Wnt-signaling modulation (colorectal cancer, Alzheimer's disease, metabolic disorders) can procure this compound as an immediate-use reference inhibitor. Its IC50 of 2.1 nM provides a calibrated benchmark for validating in-house biochemical assay conditions against the published data from Mahy et al. (2020) [1]. The compound's commercial availability at 98% purity eliminates the need for initial synthesis, allowing direct head-to-head comparisons with newly synthesized analogs.

Structure–Activity Relationship (SAR) Exploration via N-Arylation Library Synthesis

Medicinal chemistry teams can exploit the copper-catalyzed N-arylation reactivity of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one (up to 92% yield) to rapidly generate focused libraries of N-substituted oxadiazolones [1]. The para-chloro substituent on the 5-phenyl ring remains intact during N-arylation, allowing independent variation of the N-substituent while retaining the potency-conferring 4-chlorophenyl motif. This modular approach is more efficient than de novo synthesis of each analog from the corresponding benzoic acid derivative.

Chemical Biology Tool Compound for Wnt Pathway Target Engagement

Given the oxadiazolone chemotype's demonstrated ability to restore Wnt signaling in cell-based TCF/LEF reporter gene assays in the presence of Notum [1], 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one can serve as a starting scaffold for developing cell-permeable chemical probes. The Willis et al. (2022) study confirmed that optimized oxadiazolone Notum inhibitors achieve oral bioavailability and brain penetration [2], establishing the chemotype's translational viability for in vivo Notum target-engagement studies.

Agrochemical Lead Generation: Oxadiazolone Herbicide Scaffold Exploration

The 1,3,4-oxadiazol-2-one core is a recognized pharmacophore in commercial herbicides (e.g., methazole, oxadiazon). 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one provides a structurally characterized, commercially available entry point for exploring structure–activity relationships at the oxadiazolone herbicide chemotype [1]. The 4-chlorophenyl substitution pattern mirrors the aryl halide motif found in several protoporphyrinogen oxidase (PPO)-inhibiting herbicide classes, making this compound a relevant comparator for agrochemical screening cascades.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.